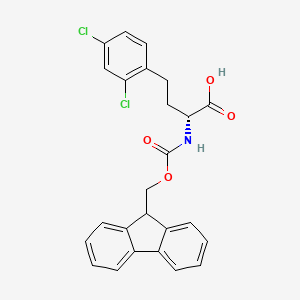

Fmoc-2,4-dichloro-D-homophenylalanine

Description

Contextualization within Homologated Amino Acids (β-Peptides and Homophenylalanine Derivatives)

Fmoc-2,4-dichloro-D-homophenylalanine is classified as a homologated amino acid, specifically a β-homophenylalanine derivative. Homologation refers to the extension of the carbon backbone of a molecule. In the case of homophenylalanine, there is an additional methylene (B1212753) group in the side chain compared to the canonical amino acid phenylalanine. cymitquimica.com This seemingly small change can have a profound impact on the three-dimensional structure of a peptide, influencing its folding patterns and ability to form stable secondary structures. mdpi.com

This compound is also a β-amino acid, meaning the amino group is attached to the beta-carbon rather than the alpha-carbon as in the 20 proteinogenic amino acids. Peptides constructed from β-amino acids, known as β-peptides, are known to adopt stable, well-defined secondary structures, including helices, sheets, and turns, that are distinct from those formed by α-peptides. glpbio.com These unique conformations can lead to novel biological activities and interactions with protein targets.

The structural rigidity and defined secondary structures of β-peptides, combined with their inherent resistance to proteolysis, make them attractive scaffolds for the design of new drugs and biomaterials. The use of β-homophenylalanine derivatives, such as this compound, allows for the introduction of aromatic side chains that can participate in crucial binding interactions with biological targets.

| Amino Acid Type | Key Structural Feature | Significance in Peptides |

| α-Amino Acid | Amino group on the α-carbon | Building blocks of natural proteins. |

| β-Amino Acid | Amino group on the β-carbon | Form stable, unique secondary structures; resistant to proteolysis. |

| Homophenylalanine | Phenylalanine with an extended side chain | Influences peptide conformation and receptor binding. nbinno.com |

Role of Halogenation in Modifying Amino Acid Properties within Peptide Scaffolds

The introduction of halogen atoms, in this case, two chlorine atoms on the phenyl ring, is a powerful strategy for fine-tuning the physicochemical properties of amino acids and the peptides that contain them. nih.gov Halogenation can significantly alter a molecule's lipophilicity, electronic character, and steric profile, which in turn can influence its biological activity, metabolic stability, and binding affinity for its target. nih.gov

The two chlorine atoms at the 2 and 4 positions of the phenyl ring of this compound have several important effects:

Increased Hydrophobicity: The chlorine atoms increase the lipophilicity of the amino acid side chain. This can enhance the ability of a peptide to cross cell membranes and can also lead to stronger hydrophobic interactions with the binding pockets of target proteins. nih.gov

Altered Electronic Properties: The electron-withdrawing nature of chlorine atoms modifies the electronic distribution of the aromatic ring. This can influence π-π stacking interactions and other non-covalent interactions that are critical for molecular recognition and binding.

Steric Effects: The presence of the chlorine atoms adds steric bulk to the side chain, which can restrict the conformational freedom of the peptide backbone and favor specific folded structures. This can be advantageous in designing peptides that selectively bind to a particular target.

The strategic placement of halogen atoms is a well-established approach in medicinal chemistry to optimize the properties of drug candidates. nih.gov In the context of this compound, the dichlorination of the phenyl ring provides a means to rationally design peptides with enhanced stability, specific conformations, and potentially improved biological activity.

| Halogenated Phenylalanine Derivative | Key Property Modification | Potential Impact on Peptides | Reference |

| 4-Fluoro-D-phenylalanine | Introduction of a single fluorine atom | Can lead to potent and selective agonists for certain receptors. | wikipedia.org |

| 4-Chloro-D-phenylalanine | Introduction of a single chlorine atom | Used in the synthesis of gonadotropin-releasing hormone (GnRH) antagonists. | wikipedia.org |

| 2,4-Dichloro-D-phenylalanine | Introduction of two chlorine atoms | Enhances hydrophobicity and can influence peptide aggregation kinetics. | nih.govchemicalbook.com |

Structure

2D Structure

Properties

Molecular Formula |

C25H21Cl2NO4 |

|---|---|

Molecular Weight |

470.3 g/mol |

IUPAC Name |

(2R)-4-(2,4-dichlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid |

InChI |

InChI=1S/C25H21Cl2NO4/c26-16-11-9-15(22(27)13-16)10-12-23(24(29)30)28-25(31)32-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-9,11,13,21,23H,10,12,14H2,(H,28,31)(H,29,30)/t23-/m1/s1 |

InChI Key |

CRJTYUFAAFBWAR-HSZRJFAPSA-N |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CCC4=C(C=C(C=C4)Cl)Cl)C(=O)O |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC4=C(C=C(C=C4)Cl)Cl)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for Fmoc 2,4 Dichloro D Homophenylalanine and Its Precursors

Stereoselective Synthesis of D-Homophenylalanine Scaffolds

Achieving the desired D-configuration of the homophenylalanine core with high enantiomeric purity is a critical challenge. Chemists have developed several sophisticated methods, including asymmetric catalysis, crystallization techniques, and biocatalysis, to control the stereochemistry at the alpha-carbon.

Enantioselective synthesis aims to directly produce the desired D-stereoisomer, minimizing the formation of the L-isomer. This is often accomplished using chiral auxiliaries or catalysts that create a chiral environment during the reaction.

One effective strategy involves the stereoselective C-radical addition to a chiral glyoxylate-derived N-sulfinyl imine, which can be achieved through visible light-promoted photoredox catalysis. nih.govrsc.org This method allows for the use of common carboxylic acids as radical precursors to form various unnatural α-amino acids with controlled stereochemistry. nih.gov Another well-established approach uses chiral auxiliaries like (R)-phenylglycine amide or N-tert-butanesulfinyl imines. acs.orgnih.gov For instance, the reaction of an N-sulfinyl imine with a Grignard or organozinc reagent proceeds through a defined six-membered chair-like transition state, which dictates the stereochemical outcome of the newly formed chiral center. nih.govyoutube.com The choice of reagents and solvents can influence whether the reaction proceeds through a closed or open transition state, providing a degree of stereodivergence. nih.gov

Crystallization-Induced Asymmetric Transformation (CIAT) is a powerful technique for obtaining a single enantiomer from a racemic mixture in potentially 100% yield. acs.org This process combines the selective crystallization of one diastereomer from a solution with the simultaneous in-situ racemization of the unwanted diastereomer remaining in the solution, thereby continuously converting it into the desired, crystallizing form. acs.orgut.ac.ir

The process is particularly effective for amino acids. ut.ac.ir In a typical application, a racemic amino acid derivative is reacted with a chiral resolving agent to form a pair of diastereomeric salts. ut.ac.irgoogle.com By carefully selecting the solvent and conditions, one diastereomeric salt becomes less soluble and crystallizes out. acs.org The addition of a racemization catalyst, such as an aromatic aldehyde, to the solution ensures that the more soluble diastereomer continuously equilibrates back to the racemic mixture, from which the desired diastereomer can continue to crystallize. google.com This dynamic resolution process has been successfully applied to the synthesis of various amino acids and can be adapted for the production of D-homophenylalanine. acs.orgut.ac.irresearchgate.net

Biocatalysis offers an environmentally friendly and highly selective alternative to traditional chemical methods for producing enantiomerically pure amino acids. nih.gov Enzymes operate with exceptional stereospecificity, making them ideal for synthesizing D-amino acids like D-homophenylalanine. mdpi.com

Several enzymatic strategies have been developed:

D-Amino Acid Dehydrogenases (DAADHs) and D-Aminotransferases (DAATs): These enzymes catalyze the asymmetric synthesis of D-amino acids from their corresponding α-keto acids. mdpi.comnih.gov For example, engineered D-amino acid dehydrogenases have shown improved activity for the synthesis of D-homophenylalanine. nih.gov The reaction involves the reductive amination of a prochiral keto-acid, yielding the D-amino acid with high enantiomeric excess (>99%). mdpi.com

Deracemization Cascades: These processes convert a racemic mixture of an amino acid into a single enantiomer. One approach involves a chemoenzymatic cascade where a Phenylalanine Ammonia Lyase (PAL) first produces a racemic mixture, which is then deracemized through stereoselective oxidation of the D-isomer by a D-amino acid oxidase (DAAO), followed by non-selective reduction. nih.gov

Stereoinversion Systems: A one-pot, three-enzyme system can be used to invert the stereochemistry of an amino acid. rsc.org For instance, a system combining an L-amino acid deaminase, a D-aminotransferase, and a cofactor recycling enzyme can convert an L-amino acid into its D-enantiomer with high purity. mdpi.com Similarly, processes using an N-acylamino acid racemase (NAAAR) and a stereoselective L-aminoacylase (LAA) can be used to produce L-homophenylalanine from a racemic N-acetylated precursor; by using a D-aminoacylase instead, this system could be adapted for D-isomer production. nih.govresearchgate.net

These biocatalytic methods are attractive for industrial applications due to their high efficiency, sustainability, and the high purity of the final products. nih.govacs.org

Halogenation Strategies for Aromatic Amino Acid Derivatives

The introduction of chlorine atoms onto the aromatic ring of the D-homophenylalanine scaffold is achieved through electrophilic aromatic substitution. libretexts.org This class of reaction involves an electrophile attacking the electron-rich benzene (B151609) ring, resulting in the substitution of a hydrogen atom. libretexts.org

Halogens like chlorine are not sufficiently electrophilic to react directly with a stable aromatic ring like benzene and require activation by a Lewis acid catalyst, such as ferric chloride (FeCl₃) or aluminum chloride (AlCl₃). libretexts.orglibretexts.org The catalyst polarizes the Cl-Cl bond, generating a potent electrophilic species (Cl⁺) that can then attack the aromatic ring. libretexts.org The amino acid side chain attached to the ring is an ortho-, para-directing group, meaning it directs incoming electrophiles to the positions ortho (C2, C6) and para (C4) to the point of attachment. Therefore, the reaction of D-homophenylalanine with two equivalents of chlorine in the presence of a Lewis acid catalyst is expected to yield the 2,4-dichloro-substituted product. The presence of halogens can influence the molecule's properties through steric and inductive effects. nih.gov

N-alpha-Fmoc Protecting Group Installation and Orthogonal Protection Strategies

To prevent unwanted side reactions during peptide synthesis, the reactive α-amino group of the amino acid must be reversibly blocked with a protecting group. springernature.com The 9-fluorenylmethoxycarbonyl (Fmoc) group is one of the most widely used Nα-protecting groups in modern solid-phase peptide synthesis (SPPS). nih.govnih.gov It is typically installed by reacting the 2,4-dichloro-D-homophenylalanine with an activated Fmoc reagent, such as 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu), in an aqueous medium under basic conditions. rsc.orgorganic-chemistry.org

The utility of the Fmoc group lies in its role within an orthogonal protection strategy . nih.govresearchgate.net Orthogonality means that different classes of protecting groups can be removed under distinct chemical conditions without affecting the others. iris-biotech.de The most common orthogonal scheme in SPPS is the Fmoc/tBu strategy. researchgate.netresearchgate.net

Nα-Fmoc group: This group is base-labile and is removed at each step of peptide chain elongation using a mild base, typically a solution of piperidine (B6355638) in an organic solvent. iris-biotech.de

Side-Chain Protecting Groups (e.g., tBu): Functional groups on amino acid side chains are protected with acid-labile groups, such as the tert-butyl (tBu) group. iris-biotech.de These groups are stable to the basic conditions used for Fmoc removal but are cleaved at the end of the synthesis using a strong acid, such as trifluoroacetic acid (TFA), often in a single step that also cleaves the completed peptide from its solid support. nih.goviris-biotech.de

This orthogonal approach allows for the precise, stepwise construction of complex peptides, making Fmoc-protected amino acids like Fmoc-2,4-dichloro-D-homophenylalanine invaluable tools in peptide chemistry. springernature.comnih.gov

Incorporation of Fmoc 2,4 Dichloro D Homophenylalanine into Peptides and Proteins

Solid-Phase Peptide Synthesis (SPPS) Strategies

Solid-Phase Peptide Synthesis (SPPS) stands as the cornerstone for the chemical synthesis of peptides, including those containing unnatural amino acids like Fmoc-2,4-dichloro-D-homophenylalanine. chemimpex.com This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to a solid support.

Compatibility with Standard Fmoc/tBu Chemistry

This compound is designed for seamless integration into the most widely used SPPS methodology: Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) chemistry. chemimpex.comnih.gov The core principle of this strategy is its orthogonality, which allows for the selective removal of protecting groups at different stages of the synthesis.

The N-α-Fmoc group is a base-labile protecting group, typically removed using a weak base like 20% piperidine (B6355638) in a polar solvent such as dimethylformamide (DMF). altabioscience.com This deprotection is a mild process, which is a key advantage of the Fmoc/tBu strategy. altabioscience.comnbinno.com The side-chain protecting groups, in this case, the implicit lack of a reactive side-chain on the homophenylalanine that would require protection, and the acid-labile tert-butyl (tBu) groups on other standard amino acids in the peptide sequence, remain intact during the Fmoc deprotection steps. nih.gov

The final cleavage of the completed peptide from the solid support and the removal of any acid-labile side-chain protecting groups are accomplished in a single step using a strong acid, commonly trifluoroacetic acid (TFA). altabioscience.com The stability of the Fmoc group to acid and the stability of tBu-based side-chain protecting groups to base ensure that the peptide chain is elongated efficiently without premature cleavage or side-chain modification. nbinno.com The compatibility of this compound with this chemistry makes it a versatile building block for creating complex peptides. chemimpex.com

Table 1: Orthogonal Protecting Groups in Fmoc/tBu SPPS

| Protecting Group | Role | Chemical Lability | Reagent for Removal |

| Fmoc | N-α-amino protection | Base-labile | 20% Piperidine in DMF |

| tBu, Boc, Trt | Side-chain protection | Acid-labile | Trifluoroacetic acid (TFA) |

Methodological Considerations for Unnatural Amino Acid Coupling

The incorporation of an unnatural amino acid such as this compound requires careful consideration of the coupling step to ensure high efficiency. The general cycle of SPPS involves deprotection of the N-terminal Fmoc group, followed by the coupling of the next Fmoc-protected amino acid. nih.gov

The structure of this compound, with its bulky dichlorinated phenyl ring and an additional methylene (B1212753) group in the side chain compared to phenylalanine, can present steric challenges that may slow down the coupling reaction. Therefore, the choice of coupling reagents and reaction conditions is critical.

Commonly used coupling reagents fall into several classes, including carbodiimides (e.g., DIC), phosphonium (B103445) salts (e.g., PyBOP), and aminium/uronium salts (e.g., HBTU, HATU). researchgate.net For sterically hindered amino acids, more potent activating agents like HATU or HCTU are often preferred to achieve high coupling yields. Extended coupling times or double coupling cycles may also be employed to ensure the reaction goes to completion.

Monitoring the completion of the coupling reaction is essential. Qualitative tests, such as the ninhydrin (B49086) (Kaiser) test, can be used to detect any remaining free primary amines on the resin, indicating an incomplete reaction.

Table 2: Representative Coupling Reagents for SPPS

| Reagent Class | Example Reagent | Typical Application |

| Carbodiimides | DIC (Diisopropylcarbodiimide) | Standard couplings, often with an additive like Oxyma |

| Phosphonium Salts | PyBOP | Effective for many standard and some difficult couplings |

| Aminium/Uronium Salts | HBTU, HATU | Highly efficient, often used for sterically hindered amino acids |

Scalability in Peptide and Peptidomimetic Production

A significant advantage of Fmoc-SPPS is its scalability, which extends to the production of peptides and peptidomimetics containing this compound. The methodology has been refined over decades and is suitable for both small-scale research and large-scale, multi-ton industrial production of therapeutic peptides. nih.gov

The scalability of synthesizing a peptide containing this unnatural amino acid is primarily dependent on the availability and cost of the this compound building block itself. The principles of SPPS, including the use of automated synthesizers, remain the same regardless of scale. nih.gov High-quality Fmoc amino acids are crucial for ensuring high yields and purity profiles, which is particularly important during scale-up. altabioscience.com The industrialization of Fmoc-amino acid production has led to high-purity building blocks, which facilitates smoother optimization for large-scale synthesis. nih.gov The application of this compound in drug development for creating therapeutic peptides with potentially improved efficacy and specificity underscores the importance of its accessibility for scalable production. chemimpex.com

Advanced Biocatalytic and Synthetic Biology Approaches

While Fmoc-protected amino acids are designed for chemical synthesis, the core amino acid, 2,4-dichloro-D-homophenylalanine, can potentially be incorporated into proteins using biological systems. This requires bypassing the Fmoc group, which is not recognized by the cellular translational machinery. The following sections describe the principles of how the unprotected version of this amino acid could be incorporated.

Cell-Free Protein Synthesis (CFPS) Systems for Site-Specific Incorporation

Cell-Free Protein Synthesis (CFPS) offers a powerful platform for producing proteins in vitro, without the constraints of a living cell. nih.gov The open nature of CFPS systems allows for the direct manipulation of the reaction environment and the composition of the translational machinery. nih.gov This makes it an attractive method for the site-specific incorporation of non-canonical amino acids (ncAAs).

To incorporate an ncAA like 2,4-dichloro-D-homophenylalanine, a codon must be reassigned to this new amino acid. nih.gov This is typically achieved by using a "blank" codon, such as the amber stop codon (UAG), which is then recognized by a specifically engineered tRNA. This tRNA is, in turn, charged with the desired ncAA by a cognate aminoacyl-tRNA synthetase (aaRS). In a CFPS system, the pre-charged ncAA-tRNA can be added directly to the reaction mixture. The PURE (Protein synthesis Using Recombinant Elements) system, which is reconstituted from purified components, is particularly well-suited for this approach as it lacks endogenous tRNAs and synthetases that could create competition. nih.gov

The efficiency of incorporation in a CFPS system can be affected by the structure of the ncAA, with bulky side chains sometimes posing a challenge for the ribosome and elongation factors. nih.gov

Influence on Peptide and Peptidomimetic Structural Conformation and Stability

Conformational Analysis of Peptides Containing 2,4-Dichloro-D-homophenylalanine Derivatives

Understanding the precise conformational changes induced by the incorporation of 2,4-dichloro-D-homophenylalanine is crucial for the rational design of peptides with desired properties. This is achieved through a combination of experimental and computational techniques.

NMR spectroscopy offers a more detailed, atom-level insight into peptide conformation. Through various NMR experiments, it is possible to determine inter-proton distances (via Nuclear Overhauser Effect, NOE), dihedral angles, and hydrogen bonding patterns, which collectively define the three-dimensional structure of the peptide. For a peptide containing 2,4-dichloro-D-homophenylalanine, NMR would be instrumental in elucidating the precise orientation of the dichlorinated phenyl ring and its interactions with neighboring residues.

Table 1: Spectroscopic Techniques for Peptide Conformational Analysis

| Technique | Information Obtained | Relevance for 2,4-Dichloro-D-homophenylalanine Peptides |

| Circular Dichroism (CD) | Overall secondary structure content (α-helix, β-sheet, random coil) | To assess the global impact of the unnatural amino acid on peptide folding. |

| Nuclear Magnetic Resonance (NMR) | Atom-level 3D structure, inter-atomic distances, dihedral angles, hydrogen bonds | To determine the specific orientation of the dichlorinated side chain and its local interactions. |

X-ray crystallography provides high-resolution structural information of molecules in their crystalline state. For peptides containing 2,4-dichloro-D-homophenylalanine, a crystal structure would offer an unambiguous view of the peptide's conformation, including the precise bond angles and lengths of the modified residue and its interactions within the crystal lattice. This technique is invaluable for understanding how the bulky and electron-rich dichlorophenyl group influences crystal packing and intermolecular interactions. While specific crystallographic data for peptides with this particular modification are not widely published, the methodology remains a gold standard for detailed structural analysis.

Computational Approaches to Conformational Landscape Exploration

Computational methods are indispensable for exploring the vast conformational landscape of peptides and for providing insights that complement experimental data.

Molecular dynamics (MD) simulations are a powerful computational tool for studying the dynamic behavior of peptides over time. nih.gov The accuracy of MD simulations heavily relies on the quality of the underlying force field, which is a set of parameters describing the potential energy of the system. nih.govnih.gov For peptides containing unnatural amino acids like 2,4-dichloro-D-homophenylalanine, standard force fields often lack the necessary parameters. frontiersin.orgdntb.gov.ua Therefore, a critical area of research is the development and validation of force field parameters for halogenated and other non-canonical amino acids. frontiersin.orgdntb.gov.ua These parameters are typically derived from high-level quantum mechanical calculations and validated against experimental data. frontiersin.org Once a reliable force field is established, MD simulations can predict how the incorporation of the dichlorinated residue affects the peptide's flexibility, conformational preferences, and interactions with its environment. nih.gov

For a more accurate description of the electronic effects of the chlorine atoms in 2,4-dichloro-D-homophenylalanine, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods can be employed. nih.govacs.org In a QM/MM simulation, the unnatural amino acid residue is treated with a high level of theory (QM), while the rest of the peptide and the solvent are treated with a more computationally efficient classical force field (MM). youtube.comyoutube.com This approach allows for a detailed investigation of phenomena such as halogen bonding and other non-covalent interactions involving the chlorinated phenyl ring, which may play a crucial role in the peptide's structure and function. nih.gov

Table 2: Computational Approaches for Studying Modified Peptides

| Method | Description | Application to 2,4-Dichloro-D-homophenylalanine Peptides |

| Molecular Dynamics (MD) | Simulates the time-dependent behavior of a molecular system. | To study the flexibility and conformational dynamics of the peptide. |

| Force Field Development | Creation of parameters for simulating molecules. researchgate.net | Essential for accurate MD simulations of peptides with this unnatural amino acid. frontiersin.org |

| QM/MM | Combines quantum mechanics for a small region with molecular mechanics for the rest. acs.org | To accurately model the electronic effects and interactions of the dichlorinated ring. |

| AI Predictive Modeling | Uses deep learning to predict protein and peptide structures. utoronto.ca | To predict the 3D structure of peptides containing the modified residue. nih.gov |

Impact of Dichloro-Substitution on Peptide Fold, Helical Propensity, and Proteolytic Stability

The incorporation of non-proteinogenic amino acids is a cornerstone strategy in medicinal chemistry for modulating the structural and functional properties of peptides. The introduction of Fmoc-2,4-dichloro-D-homophenylalanine into a peptide sequence exerts a profound influence on its three-dimensional structure and resistance to enzymatic degradation. This impact stems from a combination of steric, electronic, and stereochemical effects imparted by the dichlorinated aromatic ring, the D-chiral center, and the extended homophenylalanine backbone.

Impact on Peptide Fold:

The conformation of a peptide is dictated by the allowable dihedral angles (Φ and Ψ) of its constituent amino acid residues. The substitution of a standard amino acid with 2,4-dichloro-D-homophenylalanine introduces significant conformational constraints. The bulky dichlorophenyl side chain restricts the rotational freedom around the N-Cα and Cα-C bonds, limiting the accessible conformational space. nih.gov

Furthermore, the electronic nature of the chlorine atoms influences non-covalent interactions that stabilize peptide folds. The electron-withdrawing chlorine atoms modify the quadrupole moment of the aromatic ring, which can alter and potentially strengthen π-π stacking and aromatic-aromatic interactions. nih.gov These interactions are crucial for the stabilization of secondary structures like β-sheets and the tertiary structure of proteins. nih.gov Computational studies have shown that increasing the degree of halogenation can enhance the strength of stacking interactions between aromatic side chains. Additionally, halogen atoms can participate in halogen bonds, a type of non-covalent interaction with electronegative atoms (like oxygen in a carbonyl group), which can further stabilize local peptide structure.

The D-configuration of the amino acid has a dramatic effect on the peptide backbone, often inducing reverse turns or disrupting canonical secondary structures like right-handed α-helices. nih.gov The combination of these factors—steric bulk, altered electronics, and D-stereochemistry—makes 2,4-dichloro-D-homophenylalanine a powerful tool for engineering specific, and often novel, peptide folds that are inaccessible with natural amino acids.

Impact on Helical Propensity:

Helical propensity refers to the intrinsic tendency of an amino acid residue to favor the formation of a helical conformation, most commonly an α-helix. nih.gov Natural L-amino acids have varying helical propensities, with Alanine being a strong helix-former and Glycine and Proline being helix-breakers. The incorporation of 2,4-dichloro-D-homophenylalanine significantly perturbs this balance.

The D-amino acid configuration is generally disruptive to the formation of right-handed α-helices, which are the most common helical structures in proteins. nih.gov Introducing a D-amino acid in the middle of a sequence can break the helix. nih.gov However, strategic placement at the N- or C-termini may be tolerated with less structural disruption. nih.gov In some contexts, D-amino acids can promote the formation of left-handed α-helical structures. The considerable steric hindrance from the substituted phenyl ring of homophenylalanine further constrains the backbone, making the adoption of a standard α-helical conformation (Φ ≈ -60°, Ψ ≈ -45°) energetically unfavorable. Therefore, the inclusion of this residue is generally expected to decrease the propensity for forming right-handed α-helices but can be used to stabilize alternative structures like turns or other helical forms.

Impact on Proteolytic Stability:

One of the most significant advantages of incorporating unnatural amino acids like 2,4-dichloro-D-homophenylalanine is the dramatic enhancement of proteolytic stability. nih.gov Natural peptides are often poor drug candidates due to their rapid degradation by proteases in the body. nih.govresearchgate.net These enzymes exhibit high specificity for their substrates, which is determined by the sequence and stereochemistry of the amino acids adjacent to the cleavage site.

The stability of peptides containing 2,4-dichloro-D-homophenylalanine is enhanced through several mechanisms:

Stereochemical Hindrance : Proteases are chiral enzymes that are highly specific for L-amino acids. The presence of a D-amino acid at or near a cleavage site effectively prevents the peptide from fitting into the enzyme's active site, thereby inhibiting hydrolysis. nih.govnih.gov

Side-Chain Steric and Electronic Effects : The active sites of proteases are shaped to recognize specific natural amino acid side chains (e.g., the large hydrophobic pocket of chymotrypsin (B1334515) that accommodates phenylalanine). The bulky and electronically distinct 2,4-dichlorinated phenyl group provides a poor fit for these pockets, sterically and electronically hindering enzyme recognition and binding.

Backbone Modification : The "homo" designation indicates an additional methylene (B1212753) group in the amino acid backbone compared to phenylalanine. This extension alters the peptide backbone spacing, further disrupting the precise geometry required for protease binding and catalysis.

Research on modified oxytocin (B344502) peptides has demonstrated the powerful effect of D-amino acid substitution on stability. While not involving dichloro-homophenylalanine specifically, the findings illustrate the principle of enhanced proteolytic resistance.

Table 1: Illustrative Example of D-Amino Acid Substitution on Peptide Stability

This table presents data from a study on oxytocin analogs, demonstrating the significant increase in stability against degradation in a human colon model when L-amino acids are replaced with D-amino acids. A similar, if not greater, enhancement would be anticipated for a residue like 2,4-dichloro-D-homophenylalanine due to its combined D-configuration and modified side chain.

| Peptide | Modifications | % Remaining after 1.5h in Colon Model |

| Linear Oxytocin | No D-amino acids, linear backbone | 0% |

| Native Oxytocin | No D-amino acids, cyclic (disulfide bond) | 38.3% |

| Linear Oxytocin Analog | Tyr, Ile, Leu replaced with D-amino acids | 58.2% |

| Cyclic Oxytocin Analog | Tyr, Ile, Leu replaced with D-amino acids | 79.1% |

Data adapted from a 2023 study on peptide stability in a human colon model. nih.gov The results show that D-amino acid substitution dramatically improves stability in both linear and cyclic peptides.

Applications in Advanced Medicinal Chemistry and Chemical Biology Research

Design and Synthesis of Peptidomimetics and Foldamers Incorporating D-Homophenylalanine Analogues

The incorporation of Fmoc-2,4-dichloro-D-homophenylalanine and related unnatural amino acids into peptide chains is a key strategy in the development of peptidomimetics and foldamers. Peptidomimetics are compounds that mimic the structure and function of natural peptides but with improved pharmacological properties. Foldamers are oligomers that adopt specific, stable secondary structures. The unique structural features of this dichlorinated D-homophenylalanine derivative contribute significantly to the design of these advanced molecules.

Strategies for Enhanced Biological Activity and Target Selectivity

The introduction of this compound into a peptide sequence can profoundly influence its biological activity and selectivity for its target. The dichloro substitution on the phenyl ring alters the electronic and steric properties of the side chain, which can lead to more specific and potent interactions with biological targets. chemimpex.comchemimpex.com These substitutions can enhance binding affinity by creating new contact points within the receptor's binding pocket.

Furthermore, the D-configuration of the amino acid provides a crucial element for enhancing target selectivity. mdpi.com Biological systems are overwhelmingly chiral, and the use of D-amino acids can exploit this by creating diastereomeric interactions with target receptors, leading to differential binding affinities compared to the natural L-amino acid counterparts. This strategy is particularly useful in distinguishing between receptor subtypes, which often have subtle differences in their binding sites. The homophenylalanine structure, with its additional methylene (B1212753) group in the backbone, introduces conformational constraints that can lock the peptide into a bioactive conformation, further improving its activity and selectivity.

A study on antimicrobial peptides (AMPs) demonstrated that strategic substitutions with unnatural amino acids could enhance activity. nih.gov While not directly involving this compound, the principles of using modified amino acids to improve biological function are well-established. For instance, altering the charge and hydrophobicity through such substitutions can lead to AMPs with selective activity against specific pathogens like Gram-negative bacteria. nih.gov

Development of Proteolytically Stable Peptide Analogues

A significant hurdle in the therapeutic use of peptides is their rapid degradation by proteases in the body. nih.govfrontiersin.org The incorporation of unnatural amino acids like this compound is a well-established strategy to confer resistance to enzymatic cleavage. mdpi.comnih.govenamine.net Proteases are highly specific for L-amino acids, and the presence of a D-amino acid at or near the cleavage site can dramatically slow down or even prevent degradation. nih.govnih.gov

Research has shown that replacing L-amino acids with their D-enantiomers is a logical and effective approach to enhance the proteolytic stability of peptides. mdpi.comfrontiersin.org Studies on various peptides have confirmed that substitutions with D-amino acids and other unnatural amino acids lead to significantly improved stability against enzymes like trypsin and plasma proteases. nih.govfrontiersin.org For example, replacing all L-lysine and L-arginine residues in an antimicrobial peptide with their D-counterparts resulted in a derivative with remarkable stability. nih.govfrontiersin.org Similarly, even partial substitution with D-amino acids in the flanking regions of an epitope can confer high resistance to proteolytic degradation while maintaining antibody recognition. nih.gov

The homophenylalanine backbone modification also contributes to proteolytic resistance by altering the peptide's conformation, making it a poor substrate for many proteases. This increased stability translates to a longer in vivo half-life, which is a critical attribute for a successful peptide-based drug.

Modulation of Ligand-Receptor Binding Interactions

The specific chemical features of this compound can be used to fine-tune the binding interactions between a peptide ligand and its receptor. mdpi.com The chlorine atoms on the phenyl ring can participate in halogen bonding, a non-covalent interaction that can contribute significantly to binding affinity and specificity. These interactions, combined with the altered hydrophobicity of the side chain, can modulate how the ligand fits into and interacts with the receptor's binding pocket.

The concept of selective receptor modulators (SRMs) highlights how ligands can differentially activate a receptor to elicit specific cellular responses. nih.gov While the direct application of this compound as an SRM is not detailed in the provided context, the principle of using structurally unique ligands to achieve selective modulation is highly relevant. By carefully designing peptides with this amino acid, it may be possible to create ligands that stabilize specific receptor conformations, leading to biased signaling or allosteric modulation. nih.gov Allosteric modulators, which bind to a site distinct from the endogenous ligand binding site, can offer advantages such as "fine-tuning" receptor activity, a particularly desirable feature for central nervous system targets. nih.gov

The table below summarizes the key structural features of this compound and their impact on peptide properties.

| Structural Feature | Effect on Peptide Properties |

| D-Configuration | Increased proteolytic stability, potential for enhanced target selectivity through diastereomeric interactions. mdpi.comnih.govnih.gov |

| Dichlorinated Phenyl Ring | Altered steric and electronic properties, potential for halogen bonding, and modified hydrophobicity, leading to modulated binding affinity and selectivity. chemimpex.comchemimpex.com |

| Homophenylalanine Backbone | Increased conformational constraint, contribution to proteolytic resistance, and potential to induce specific secondary structures. |

Role in Combinatorial Library Design and High-Throughput Screening

This compound is a valuable building block for the creation of chemical libraries used in drug discovery. Its compatibility with standard solid-phase peptide synthesis (SPPS) techniques makes it suitable for inclusion in combinatorial approaches aimed at identifying novel bioactive compounds.

One-Bead-One-Compound (OBOC) Library Generation Utilizing Fmoc Chemistry

The one-bead-one-compound (OBOC) method is a powerful tool for generating vast libraries of peptides and peptidomimetics for high-throughput screening. nih.gov In this approach, each bead in a resin support carries multiple copies of a single, unique compound. The use of Fmoc chemistry is central to the split-and-pool synthesis method used to create these libraries. nih.govmit.edu

This compound, as an Fmoc-protected amino acid, can be readily incorporated into OBOC library synthesis protocols. chemimpex.comchemimpex.com Its inclusion, along with a diverse range of other natural and unnatural amino acids, allows for the creation of libraries with immense chemical diversity. enamine.netmolport.com Screening these libraries against a biological target, such as a receptor or enzyme, can rapidly identify "hit" compounds with desired activities. nih.govnih.gov The OBOC method is particularly well-suited for generating complex molecules like macrocyclic peptides and oligomers made from conformationally rigid building blocks, where the inclusion of amino acids like this compound can be highly advantageous. nih.gov

Virtual Screening and Computational Design of Modified Peptides and Peptidomimetics

Computational methods are increasingly used to design and screen peptide-based drug candidates, offering a more rational and efficient alternative to purely experimental approaches. biophysics.orgnih.gov These in silico techniques can predict how modified peptides, including those containing this compound, will bind to a target protein. iitm.ac.in

Virtual screening involves docking large libraries of compounds into the three-dimensional structure of a target protein to predict binding affinities and modes. mdpi.com Peptides containing this compound can be included in these virtual libraries. The specific parameters for the dichlorinated homophenylalanine residue would be used by the modeling software to calculate its interactions with the target.

Furthermore, computational design algorithms can be used to create novel peptide sequences with high affinity and specificity for a given target. iitm.ac.innih.gov These programs can explore a vast sequence and conformational space, incorporating unnatural amino acids like this compound to optimize binding and other properties. biophysics.org For example, algorithms can be employed to design peptides that bind to specific protein interfaces or self-assemble into desired nanostructures. iitm.ac.in The combination of computational design and experimental validation provides a powerful workflow for the development of new peptide-based therapeutics and biomaterials. biophysics.orgnih.gov

The following table outlines the application of this compound in library design and screening.

| Application | Role of this compound |

| OBOC Libraries | Serves as a unique building block to increase the chemical diversity and complexity of the library. nih.govnih.gov Compatible with Fmoc-based solid-phase synthesis. molport.com |

| Virtual Screening | Included in virtual compound libraries to be docked against target proteins, allowing for the computational prediction of binding affinity. mdpi.com |

| Computational Design | Used as a building block in de novo peptide design algorithms to create novel ligands with optimized properties such as enhanced binding and stability. biophysics.orgnih.goviitm.ac.in |

Specific Research Applications of Peptides Containing this compound

The unique trifecta of structural modifications—D-configuration, dichlorination, and backbone extension—positions this compound as a powerful tool for addressing common challenges in peptide therapeutic development, such as proteolytic instability and the need for precise conformational control. nih.govnbinno.com

The aggregation of the amyloid-β (Aβ) peptide is a central event in the pathology of Alzheimer's disease, making the inhibition of this process a primary therapeutic goal. nih.gov Peptide-based inhibitors, designed to interact with Aβ and disrupt its self-assembly, represent a promising strategy. nih.gov The incorporation of this compound into such inhibitory peptides is a rational design approach rooted in several established principles.

Firstly, the use of D-amino acids is a well-documented strategy to enhance the inhibitory activity and proteolytic stability of anti-amyloid peptides. nih.govnih.gov Peptides composed of D-amino acids have been shown to be more potent inhibitors of Aβ aggregation compared to their L-amino acid counterparts. nih.gov Secondly, halogenation of aromatic residues can significantly influence molecular interactions. The dichloro-substitutions on the phenyl ring alter its electronic properties and hydrophobicity, which can disrupt the aromatic and hydrophobic interactions that are critical for Aβ fibril formation. nih.gov Notably, the small molecule dichloroacetate (B87207) has been shown to reduce the production of amyloid beta-peptides in cell models, suggesting that the dichloro-moiety can interfere with the amyloidogenic pathway. nih.govplos.org Finally, the extended homophenylalanine backbone can influence the conformational properties of the peptide, which may enhance its binding affinity to Aβ monomers or oligomers. nbinno.com

Table 1: Examples of Modified Peptide-Based Amyloid Aggregation Inhibitors This table showcases different strategies used to design peptide inhibitors, illustrating the principles that would apply to a peptide containing this compound.

| Inhibitor Type | Key Modification(s) | Mechanism/Observed Effect | Reference(s) |

|---|---|---|---|

| D-Peptide | Composed entirely of D-amino acids | Enhances specificity towards Aβ42 and increases stability against proteases, leading to potent inhibition of fibril formation. | nih.gov |

| Retro-Inverso Peptides | Reversed peptide bonds and D-amino acids | Exhibit high stability against enzymes and can inhibit Aβ oligomer formation and cytotoxicity. | nih.gov |

| α-Sheet Peptides | Alternating L- and D-amino acids | Designed to target and neutralize the toxic soluble oligomeric state of Aβ. | |

| N-Methylated Peptides | Methylation of backbone amide nitrogen | Diverts Aβ aggregation into non-toxic forms and removes toxic oligomers. | |

| Dehydro-amino acid Peptides | Contains α,β-dehydroalanine (ΔAla) | Disrupts Aβ aggregation. | byu.edu |

Designing small molecules and peptides that can selectively inhibit enzymes is fundamental to drug discovery. nih.gov Histone deacetylases (HDACs) are a class of enzymes that are important targets in cancer therapy, and various amino acid-derived molecules have been explored as HDAC inhibitors. nih.govmdpi.com The structure of this compound makes it a compelling candidate for incorporation into novel enzyme inhibitors.

The general structure of many enzyme inhibitors includes a molecular scaffold that fits into the enzyme's active site. nih.gov For HDACs, this often involves a hydrophobic "cap" group that interacts with a hydrophobic region near the active site entrance. mdpi.comresearchgate.net The 2,4-dichlorophenyl group of this amino acid can serve as such a hydrophobic element, with the chlorine atoms potentially forming specific interactions that enhance binding affinity and selectivity for a particular enzyme isoform. mdpi.com Halogenation is a recognized strategy in the design of potent HDAC inhibitors. mdpi.comresearchgate.net

Furthermore, a primary challenge for peptide-based enzyme inhibitors is their rapid degradation by proteases. The D-configuration of this compound confers resistance to such enzymatic cleavage, a critical attribute for maintaining therapeutic concentrations. nih.gov This stability, combined with the potential for tailored interactions via the dichlorinated ring, allows for the design of potent and durable enzyme modulators.

Table 2: Selected Examples of Amino Acid- and Peptide-Based Enzyme Inhibitors This table provides examples of enzyme inhibitors derived from amino acids or peptides, highlighting design principles relevant to the application of this compound.

| Inhibitor Class | Target Enzyme | Key Structural Features | Reference(s) |

|---|---|---|---|

| Amino acid-derived hydroxamates | Histone Deacetylase (HDAC) | Often feature an aromatic cap group (e.g., phenyl), a linker, and a zinc-binding group (hydroxamate). | nih.gov |

| Peptide-HDACi Conjugates | Histone Deacetylase (HDAC) | A peptide sequence (e.g., a Nuclear Localization Signal) is conjugated to an HDAC inhibitor moiety to improve cellular targeting. | nih.gov |

| Phosphinic Peptides | Bacterial Collagenase | The scissile peptide bond is replaced with a stable phosphinic moiety that mimics the transition state. | |

| Fluorinated Benzamides | Histone Deacetylase (HDAC) | Incorporate a fluorinated aromatic ring as the cap group to enhance potency and selectivity. | mdpi.comresearchgate.net |

The rise of antibiotic-resistant bacteria necessitates the development of new antimicrobial agents. nih.gov Antimicrobial peptides (AMPs) are a promising class of therapeutics, but natural AMPs often suffer from poor stability in the body. benthamscience.comnih.gov The design of synthetic AMPs using non-canonical amino acids like this compound can overcome these limitations.

The activity of many AMPs relies on an amphipathic structure, where cationic and hydrophobic residues are segregated. This structure facilitates interaction with and disruption of the negatively charged bacterial membrane. nih.gov The 2,4-dichlorophenyl side chain provides a significant increase in hydrophobicity. Fine-tuning the balance between hydrophobicity and charge is critical for maximizing antibacterial potency while minimizing toxicity to human cells. nih.gov Phenylalanine residues themselves can act as membrane anchors, and the enhanced hydrophobicity of a dichlorinated version could strengthen this interaction. researchgate.net Halogenation has been successfully used as a tool to enhance the bioactivity of antimicrobial compounds. nih.gov

The most significant advantage conferred by this compound in this context is stability. The D-amino acid structure renders peptides highly resistant to degradation by proteases, which are abundant in biological fluids and are a major barrier to the therapeutic use of L-peptides. nih.govnih.gov By incorporating this building block, researchers can design AMPs with extended half-lives, increasing their potential for clinical application. byu.edu

Table 3: Strategies to Enhance Antimicrobial Peptide (AMP) Properties This table outlines common modifications to improve AMPs, for which this compound is a relevant building block.

| Modification Strategy | Rationale / Effect | Example / Principle | Reference(s) |

|---|---|---|---|

| D-Amino Acid Substitution | Increases stability against proteolytic degradation by host or bacterial proteases. | Replacing L-amino acids with D-amino acids creates peptides that are not recognized by standard proteases. | nih.gov |

| Incorporation of ncAAs | Enhances proteolytic stability and allows for fine-tuning of properties like hydrophobicity and conformational structure. | Using building blocks like dehydro-amino acids or halogenated amino acids to optimize activity. | nih.govnih.govnih.gov |

| Increasing Hydrophobicity | Can enhance membrane interaction and antimicrobial potency. | Adding bulky and lipophilic moieties, such as a dichlorophenyl group, to increase membrane disruption. | nih.gov |

| Dendrimerization | Creates multivalent constructs of short peptides. | Can lead to enhanced potency and faster membrane permeation. | nih.gov |

Beyond the specific applications above, this compound serves as a versatile building block for peptide-based therapeutic agents designed to target a wide array of biological pathways. chemimpex.comchemimpex.com The creation of such agents, including peptide-drug conjugates (PDCs), relies on the ability to synthesize peptides with precisely defined properties. nih.gov

The use of Fmoc-based solid-phase peptide synthesis (SPPS) is the standard method for producing synthetic peptides, and the availability of modified building blocks like this compound is crucial for this process. nih.gov The compound's structural features collectively contribute to the development of peptides with improved drug-like properties. The D-configuration enhances stability, the dichlorinated ring allows for the modulation of receptor-binding or other protein-protein interactions, and the homophenylalanine structure provides a different conformational profile than standard phenylalanine. nih.govnbinno.com

These attributes make the amino acid a valuable component in the design of peptide-drug conjugates, where a peptide is used to selectively deliver a small molecule drug to a specific tissue or cell type. nih.gov It can also be used in the engineering of peptides that inhibit specific protein-protein interactions involved in disease or act as receptor agonists or antagonists with improved pharmacokinetic profiles. chemimpex.com

Table 4: Applications of Modified Peptides in Targeting Biological Pathways This table illustrates the broad utility of synthetically modified peptides in therapeutic research.

| Therapeutic Strategy | Target / Application | Role of Peptide Modification | Reference(s) |

|---|---|---|---|

| Peptide-Drug Conjugates (PDCs) | Cancer, Viral Infections | Peptide acts as a targeting moiety to deliver a cytotoxic or antiviral small molecule to specific cells, improving efficacy and reducing off-target effects. | nih.gov |

| Receptor Antagonists | Hypertension (e.g., Angiotensin II receptor) | Incorporation of ncAAs can improve binding affinity and in vivo stability, leading to more effective blockade of the receptor. | nih.gov |

| Surface Coating Agents | Medical Device Sterilization | Peptides containing adhesive residues (like DOPA) and antimicrobial sequences can be used to create surfaces that resist bacterial colonization. | nih.govresearchgate.net |

| Targeted Cancer Therapeutics | Cancer Cell Receptors | Peptides are designed to bind specifically to receptors overexpressed on cancer cells, either to block their function or deliver a payload. | chemimpex.comchemimpex.com |

Future Research Directions and Emerging Paradigms

Integration of Synthetic and Computational Methodologies for De Novo Peptide and Peptidomimetic Design

The rational design of novel peptides and peptidomimetics with tailored properties is increasingly reliant on the synergy between synthetic chemistry and computational modeling. The unique structural features of 2,4-dichloro-D-homophenylalanine make it an excellent candidate for exploration within this integrated framework.

Future research will likely focus on leveraging computational tools to predict the structural and functional consequences of incorporating this unnatural amino acid into peptide sequences. Molecular dynamics (MD) simulations, for instance, can provide insights into how the dichlorinated aromatic ring and the extended backbone of homophenylalanine influence peptide folding, conformational stability, and intermolecular interactions. These simulations can guide the de novo design of peptidomimetics with enhanced binding affinity and specificity for therapeutic targets.

A key area of investigation will be the impact of 2,4-dichloro-D-homophenylalanine on the self-assembly of short peptides into supramolecular nanostructures, such as hydrogels. Studies on similar peptides, such as those containing homophenylalanine and dehydrophenylalanine, have demonstrated that stereochemistry and sequence play a crucial role in their self-assembly and gelation properties. nih.gov For example, the chiral stacking of aromatic residues can be influenced by the peptide's diastereomeric configuration, leading to distinct supramolecular architectures. nih.gov Computational modeling can be employed to predict these interactions and guide the synthesis of peptides with desired self-assembly characteristics for applications in tissue engineering and drug delivery.

The development of synthetic methodologies to efficiently incorporate Fmoc-2,4-dichloro-D-homophenylalanine into a diverse range of peptide scaffolds will be paramount. This includes solid-phase peptide synthesis (SPPS) protocols optimized for this sterically demanding and electronically modified amino acid. The combination of predictive computational models and versatile synthetic strategies will accelerate the discovery of novel peptidomimetics with programmed structures and functions.

Interactive Data Table 1: Physicochemical Properties of this compound

| Property | Value |

| Chemical Formula | C25H21Cl2NO4 |

| Molecular Weight | 486.34 g/mol |

| Appearance | White to off-white powder |

| Solubility | Soluble in DMF, DMSO |

| Fmoc Protecting Group | Fluorenylmethyloxycarbonyl |

| Amino Acid Analogue | D-Homophenylalanine |

| Substitution | 2,4-dichloro on phenyl ring |

Exploration of Novel Bio-conjugation and Bio-orthogonal Chemistry Applications

The unique chemical handles present in this compound open up avenues for its use in bio-conjugation and bio-orthogonal chemistry. The dichlorinated phenyl ring, in particular, offers potential for novel chemical transformations that are orthogonal to the native functional groups found in biological systems.

One emerging area of research is the use of halogenated aromatic residues in transition metal-catalyzed cross-coupling reactions. These reactions could be adapted for the site-specific modification of peptides and proteins containing 2,4-dichloro-D-homophenylalanine. This would enable the covalent attachment of imaging agents, drug molecules, or other functionalities to create sophisticated bioconjugates. The reactivity of the chloro-substituents could be fine-tuned to achieve selective and efficient conjugation under biocompatible conditions.

Furthermore, the development of bio-orthogonal reactions that specifically target the dichloro-phenyl moiety could expand the chemical biologist's toolkit. These reactions would allow for the precise labeling and tracking of peptides containing this unnatural amino acid in complex biological environments, including living cells. This could facilitate studies on peptide trafficking, localization, and target engagement.

The exploration of enzymatic methods for the post-translational modification of peptides containing 2,4-dichloro-D-homophenylalanine is another promising direction. While current research has focused on the enzymatic halogenation of natural amino acids like tryptophan, future work could investigate enzymes capable of recognizing and modifying this pre-halogenated residue. nih.gov This could lead to novel strategies for creating diverse peptide libraries with enhanced biological activities.

Development of Advanced Analytical Techniques for Characterizing Modified Biopolymers

The incorporation of this compound into peptides necessitates the use of advanced analytical techniques to fully characterize the resulting biopolymers. The increased complexity of these modified peptides requires methods that can provide detailed information on their primary, secondary, and higher-order structures.

High-resolution mass spectrometry (HRMS) is an indispensable tool for verifying the successful incorporation of the unnatural amino acid and for sequencing the modified peptide. nih.gov Tandem mass spectrometry (MS/MS) techniques, such as collision-induced dissociation (CID), can be used to fragment the peptide and identify the location of the 2,4-dichloro-D-homophenylalanine residue. researchgate.net However, the presence of the dichloro-phenyl group may lead to unique fragmentation patterns that require careful interpretation. The development of specialized MS/MS methods and fragmentation libraries for peptides containing this and other halogenated amino acids will be crucial for their unambiguous identification.

Circular dichroism (CD) spectroscopy is a powerful technique for studying the secondary structure of peptides in solution. nih.gov The introduction of 2,4-dichloro-D-homophenylalanine is expected to influence the peptide's conformational preferences. CD can be used to assess the impact of this modification on the formation of α-helices, β-sheets, and other secondary structural elements. Comparing the CD spectra of modified and unmodified peptides can provide valuable insights into the structural consequences of incorporating this unnatural amino acid.

For peptides that self-assemble into larger structures, techniques such as fluorescence spectroscopy can be employed to determine critical aggregation concentrations. nih.gov The aromatic ring of the homophenylalanine derivative can serve as an intrinsic fluorescent probe to monitor the aggregation process. Additionally, advanced techniques like two-dimensional partial covariance mass spectrometry (2D-PC-MS) could be valuable for deconvoluting complex spectra that may arise from mixtures or isomers of these modified peptides, which can be a challenge in peptide synthesis and purification. osti.gov

Interactive Data Table 2: Analytical Techniques for Modified Peptides

| Analytical Technique | Application for Peptides with 2,4-dichloro-D-homophenylalanine |

| High-Resolution Mass Spectrometry (HRMS) | Accurate mass determination and verification of incorporation. |

| Tandem Mass Spectrometry (MS/MS) | Peptide sequencing and localization of the modified residue. |

| Circular Dichroism (CD) Spectroscopy | Analysis of secondary structure (α-helix, β-sheet content). |

| Fluorescence Spectroscopy | Determination of critical aggregation concentration for self-assembling peptides. |

| 2D Partial Covariance Mass Spectrometry | Identification of chimera spectra from isomeric or isobaric peptide mixtures. |

Q & A

Q. What are the optimal synthesis methods for Fmoc-2,4-dichloro-D-homophenylalanine?

The synthesis typically involves Fmoc-protection of the amino group using fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) under alkaline conditions (pH >7) to prevent protonation of the amine. Key steps include:

- Dissolving the homophenylalanine derivative in a solvent like 1,4-dioxane.

- Adding Fmoc-Cl with NaHCO₃ as a base to maintain pH balance, avoiding excessive alkalinity to prevent Fmoc deprotection .

- Monitoring reaction progress via HPLC to minimize dipeptide formation, a common byproduct that can be reduced by optimizing reagent stoichiometry and concentration .

Q. How can researchers purify this compound to ensure high yield and purity?

Purification often employs reversed-phase chromatography (e.g., C18 columns) with gradients of acetonitrile/water containing 0.1% trifluoroacetic acid (TFA). Post-synthesis, precipitation using diethyl ether or cold methanol effectively isolates the product. Analytical HPLC (tR ~3–5 min) and LC-MS verify purity (>95%) and molecular weight confirmation .

Q. What characterization techniques are critical for confirming the structure of this compound?

- <sup>1</sup>H/<sup>13</sup>C NMR : Confirm stereochemistry and substitution patterns (e.g., chlorine positions on the phenyl ring). Peaks at δ 7.2–7.8 ppm correspond to aromatic protons, while Fmoc group signals appear near δ 4.2–4.5 ppm .

- Mass Spectrometry (MS) : ESI-MS detects the sodium adduct [M+Na]<sup>+</sup> for molecular weight validation .

- HPLC : Retention time consistency compared to standards ensures batch-to-batch reproducibility .

Q. What safety protocols are essential when handling this compound?

- Use PPE (nitrile gloves, lab coats, safety goggles) to avoid inhalation or skin contact.

- Store at +2°C to +8°C in airtight containers under inert gas (e.g., argon) to prevent moisture absorption and oxidative degradation .

- Avoid exposure to strong oxidizers, which may trigger hazardous reactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in stability data under varying experimental conditions?

- Perform accelerated stability studies: Expose the compound to stressors (heat, light, humidity) and monitor degradation via HPLC and TGA. For example, thermal decomposition above 40°C releases CO and NOx, detectable by FTIR .

- Compare results with structurally analogous Fmoc-protected chlorophenylalanines (e.g., Fmoc-3,4-dichloro-D-homophenylalanine) to identify substituent-specific instability patterns .

Q. What strategies minimize dipeptide or β-alanine impurities during synthesis?

- Limit Fmoc-Cl excess to ≤1.2 equivalents to reduce unintended coupling reactions .

- Introduce scavengers (e.g., HOBt) to suppress β-alanine formation from Fmoc-OSu side reactions .

- Use orthogonal protecting groups (e.g., Boc for carboxyl groups) during solid-phase synthesis to prevent backbone elongation .

Q. How does the 2,4-dichloro substitution impact peptide assembly efficiency compared to mono-halogenated analogs?

- The electron-withdrawing Cl groups may reduce coupling efficiency in solid-phase synthesis due to steric hindrance. Optimize activation reagents (e.g., HATU over HBTU) and extend coupling times (2–4 hours) .

- Compare with Fmoc-4-chloro-D-homophenylalanine to evaluate dichloro-substitution effects on secondary structure (e.g., α-helix vs. β-sheet propensity) via CD spectroscopy .

Q. What advanced analytical methods detect trace impurities like D-isomers or dipeptides?

- Chiral HPLC : Use a Chirobiotic T column to resolve D/L enantiomers, with mobile phases containing 0.1% TFA .

- HR-MS/MS : Fragment ions (e.g., m/z 387.43 for Fmoc-D-homophenylalanine) differentiate dipeptides from monomers .

- 2D-NMR (COSY, HSQC) : Assign spatial correlations to identify β-alanine adducts or misincorporated residues .

Q. How can researchers optimize solubility for use in aqueous or mixed-solvent systems?

Q. What computational tools predict compatibility with enzymatic or chemical cleavage in peptide synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.